N-(2-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(2-Fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazinone-based compound featuring a thioacetamide bridge, a 4-methoxybenzyl substituent at position 6 of the triazinone core, and a 2-fluorophenyl group attached via the acetamide moiety. The triazinone scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The 4-methoxybenzyl group may enhance lipophilicity and metabolic stability, while the 2-fluorophenyl moiety likely influences target binding through halogen interactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-13-8-6-12(7-9-13)10-16-18(26)22-19(24-23-16)28-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDQMKCEHMXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of a triazine ring and subsequent modifications to introduce the fluorophenyl and methoxybenzyl moieties. The synthesis typically involves:
- Formation of Triazine Core : Utilizing appropriate precursors to construct the 1,2,4-triazine structure.
- Substitution Reactions : Introducing the fluorophenyl and methoxybenzyl groups via nucleophilic substitution reactions.
- Final Acetylation : Completing the synthesis by acetylating the amine functionality.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds containing similar triazine structures have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds indicate strong antibacterial effects:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Mycobacterium smegmatis |
| Compound B | 25 | Escherichia coli |
| Compound C | 10 | Staphylococcus aureus |
These findings suggest that this compound may exhibit similar or enhanced antimicrobial activity due to its unique structural features.
Antitubercular Activity
The compound's potential as an antitubercular agent has also been investigated. Analogous compounds have shown promising results against Mycobacterium tuberculosis. For example:
- Compound D exhibited an MIC of 20 µg/mL against M. tuberculosis.
- Mechanistic studies revealed that these compounds inhibit cell wall biosynthesis and induce oxidative stress within bacterial cells.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The presence of thioamide groups may enhance membrane permeability, leading to cell lysis.
- Induction of Reactive Oxygen Species (ROS) : Compounds with similar structures have been reported to increase ROS levels in bacterial cells, contributing to their antimicrobial effects.
Case Studies
Several case studies have documented the efficacy of triazine-based compounds in clinical settings:
- Case Study 1 : A derivative demonstrated significant reduction in bacterial load in a murine model infected with M. tuberculosis, highlighting its potential for further development as an antitubercular drug.
- Case Study 2 : In vitro assays indicated that this compound could synergize with existing antibiotics, enhancing their efficacy against resistant strains.
Comparison with Similar Compounds
Antioxidant Derivatives (Makk et al., 2021)
Makk et al. synthesized diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and their hydrolyzed phosphonic acids (81a-f). Compound 81f exhibited superior antioxidant activity compared to standard drugs, attributed to the trifluoroacetamido group and aryl-phosphonate substituents.
Anticancer Triazinone Derivatives (Zolnowska et al., 2017)
Zolnowska et al. developed 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides, showing apoptosis-inducing activity. These compounds feature sulfonamide linkages instead of thioacetamide bridges. The target compound’s thioether and acetamide groups may improve cell permeability compared to sulfonamides, though direct anticancer data are lacking .
Pyridazinone and Pyrimidinone Analogues
FPR2 Agonists (International Journal of Molecular Sciences, 2013)
Pyridazin-3(2H)-one derivatives with 4-methoxybenzyl and bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as selective FPR2 agonists. The target compound’s triazinone core differs in nitrogen positioning, which may alter receptor specificity. Fluorophenyl vs. bromophenyl substituents also modulate electronic and steric interactions .
Pyrimidinone-Based Kinase Inhibitors ()
Compound 20 (2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) shares the thioacetamide bridge and 4-methoxybenzyl group with the target compound but replaces triazinone with pyrimidinone. This structural variation impacts ring strain and hydrogen-bonding capacity, critical for ATP-competitive kinase inhibition .
Imidazothiazole and Thiadiazole Derivatives
Imidazo[2,1-b]thiazole Acetamides (Molecules, 2012)
Compounds 5k–5n (e.g., N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) feature imidazothiazole cores linked to methoxybenzyl-piperazine moieties. While these exhibit distinct heterocyclic systems, their acetamide bridges and methoxybenzyl groups align with the target compound’s design, suggesting shared synthetic strategies .
Thiadiazole Derivatives ()
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) demonstrates kinase inhibitory activity. The thiadiazole ring provides rigidity, whereas the target compound’s triazinone may offer greater conformational flexibility for target engagement .
Comparative Data Table
Key Research Findings and Implications
- Halogen Effects : The 2-fluorophenyl group may enhance binding affinity compared to bulkier bromo or chloro substituents in analogues .
- Core Heterocycle Impact: Triazinones vs. pyridazinones/pyrimidinones alter electronic properties and ring strain, influencing target selectivity .
- Synthetic Feasibility : Similar compounds were synthesized via Schiff base reactions or nucleophilic substitutions, suggesting viable routes for scaling production .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The compound is typically synthesized via multi-step reactions, including thioacetamide bond formation and triazine ring functionalization. Key steps involve:
- Thiolation : Coupling the triazinone core with a thioacetamide group under basic conditions (e.g., using DMF or dichloromethane as solvents) .
- Functionalization : Introducing the 4-methoxybenzyl and 2-fluorophenyl moieties via nucleophilic substitution or acylation reactions. Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 442.12) .
- FT-IR : Identifies functional groups like C=O (1680–1700 cm⁻¹) and S-C=O (1250–1300 cm⁻¹) .
Q. What safety protocols should be followed during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .
Q. How is preliminary biological activity screening conducted?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Cytotoxicity testing : Use MTT assays on cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis to remove traces .
- Catalysis : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., DBU) improve regioselectivity .
- DoE (Design of Experiments) : Multi-variable analysis (temperature, pH, stoichiometry) identifies optimal conditions .
Q. How to resolve contradictions in spectroscopic or bioactivity data?
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., dehalogenated derivatives) that may skew bioactivity results .
- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts or binding conformations, cross-validated with experimental data .
Q. What experimental designs are recommended for evaluating therapeutic potential?
- Dose-Response Studies : Test logarithmic concentrations (0.1–100 µM) to establish EC₅₀/ED₅₀ values .
- Target Engagement Assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantify binding affinity to receptors .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-chlorobenzyl) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
- Free Energy Perturbation (FEP) : Quantify substituent contributions to binding energy .
Q. What methods are used to analyze and mitigate impurities in bulk synthesis?
- HPLC-DAD/ELSD : Detect and quantify impurities >0.1% using C18 columns and gradient elution .
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate the pure compound .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
